molecular formula C20H18ClFN2O4S B3618739 Ethyl 2-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-amido]-5-ethylthiophene-3-carboxylate

Ethyl 2-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-amido]-5-ethylthiophene-3-carboxylate

Cat. No.: B3618739
M. Wt: 436.9 g/mol
InChI Key: ZLEHSJRFRULQRO-UHFFFAOYSA-N
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Description

Ethyl 2-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-amido]-5-ethylthiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, an oxazole ring, and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-amido]-5-ethylthiophene-3-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve scalable methods that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. These methods help in maintaining consistent quality and reducing production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-amido]-5-ethylthiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in simpler hydrocarbons .

Scientific Research Applications

Ethyl 2-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-amido]-5-ethylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: The compound can be used in the development of new materials

Properties

IUPAC Name

ethyl 2-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-5-ethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClFN2O4S/c1-4-11-9-12(20(26)27-5-2)19(29-11)23-18(25)15-10(3)28-24-17(15)16-13(21)7-6-8-14(16)22/h6-9H,4-5H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLEHSJRFRULQRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)C2=C(ON=C2C3=C(C=CC=C3Cl)F)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-amido]-5-ethylthiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-amido]-5-ethylthiophene-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-amido]-5-ethylthiophene-3-carboxylate
Reactant of Route 4
Ethyl 2-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-amido]-5-ethylthiophene-3-carboxylate
Reactant of Route 5
Ethyl 2-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-amido]-5-ethylthiophene-3-carboxylate
Reactant of Route 6
Ethyl 2-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-amido]-5-ethylthiophene-3-carboxylate

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